Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a phenyl group and a 3-(trifluoromethyl)phenyl group, with an oxo group attached to the phosphorus atom
Vorbereitungsmethoden
The synthesis of oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium typically involves the reaction of phenylphosphine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are carefully controlled to optimize the yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium can be compared with other similar compounds, such as:
Oxo-bis[3-(trifluoromethyl)phenyl]phosphanium: This compound has two 3-(trifluoromethyl)phenyl groups attached to the phosphorus atom, making it more sterically hindered and potentially more reactive in certain reactions.
Phenylphosphine oxide: Lacking the trifluoromethyl group, this compound has different electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of electronic and steric properties, which make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
1643-92-1 |
---|---|
Molekularformel |
C13H9F3OP+ |
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium |
InChI |
InChI=1S/C13H9F3OP/c14-13(15,16)10-5-4-8-12(9-10)18(17)11-6-2-1-3-7-11/h1-9H/q+1 |
InChI-Schlüssel |
VPYDYOZDQZNLKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](=O)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.